4-Hydroxy-2-methylquinoline CAS 607-67-0 properties
4-Hydroxy-2-methylquinoline CAS 607-67-0 properties
An In-depth Technical Guide to 4-Hydroxy-2-methylquinoline (CAS 607-67-0) for Advanced Research and Pharmaceutical Development
Introduction
4-Hydroxy-2-methylquinoline, also known as 2-methyl-4-quinolinol, is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its quinoline core is a prevalent scaffold in a wide array of bioactive compounds and functional materials. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, reactivity, and applications, with a focus on its utility for researchers and professionals in drug development.
Core Chemical and Physical Properties
4-Hydroxy-2-methylquinoline (C₁₀H₉NO) is a pale cream to light yellow crystalline powder.[1][2] A crucial aspect of its chemistry is the pronounced tautomerism between the enol (4-hydroxy) form and the keto (4-quinolone) form. This equilibrium influences its reactivity and spectroscopic characteristics. The keto form, 2-methyl-1H-quinolin-4-one, is generally the more stable tautomer.[3]
Table 1: Physicochemical Properties of 4-Hydroxy-2-methylquinoline
| Property | Value | Source(s) |
| CAS Number | 607-67-0 | |
| Molecular Formula | C₁₀H₉NO | |
| Molecular Weight | 159.18 g/mol | [3] |
| Appearance | White to light yellow/pale brown powder/crystal | [1][2] |
| Melting Point | 230.5 - 238.0 °C | [1][2][4] |
| Boiling Point | ~313 °C (estimated) | [4] |
| Solubility | Slightly soluble in water | [4][5][6] |
| pKa | 4.44 ± 0.40 (Predicted) | [5] |
| LogP (o/w) | 1.902 (estimated) | [3][4] |
Keto-Enol Tautomerism
The equilibrium between the 4-hydroxyquinoline (enol) and 2-methyl-1H-quinolin-4-one (keto) forms is a defining characteristic of this molecule. This tautomerism is fundamental to its reactivity, allowing it to act as either a nucleophile at the oxygen or nitrogen, or to undergo reactions at the C3 position. The specific tautomer present can be influenced by the solvent and pH.
Caption: Keto-Enol Tautomerism of the target compound.
Spectroscopic Profile
Characterization of 4-Hydroxy-2-methylquinoline is routinely achieved through standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring system, a singlet for the methyl group, and a broad singlet corresponding to the N-H or O-H proton, depending on the solvent and dominant tautomer.
-
¹³C NMR: The carbon NMR will display signals for the ten carbon atoms, with the carbonyl carbon of the keto tautomer appearing significantly downfield.
-
Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for observing the tautomerism. A broad peak in the 3400-2500 cm⁻¹ region is indicative of the O-H and N-H stretching vibrations. A strong absorption around 1640 cm⁻¹ corresponds to the C=O stretch of the predominant keto form.
-
Mass Spectrometry (MS): Electron Ionization (EI-MS) will typically show a prominent molecular ion peak (M⁺) at m/z 159.[3]
Protocol: General Spectroscopic Analysis
-
Sample Preparation: Dissolve a small amount of the compound (2-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ for NMR) or prepare a KBr pellet for IR analysis.
-
¹H and ¹³C NMR Acquisition:
-
Acquire spectra on a 400 MHz or higher spectrometer.
-
Reference the spectra to the residual solvent peak.
-
-
IR Spectroscopy:
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Identify key functional group frequencies (N-H, C=O, C=C).
-
-
Mass Spectrometry (EI-MS):
-
Use a standard GC-MS or direct insertion probe.
-
Set the ionization energy to 70 eV.[7]
-
Analyze the fragmentation pattern to confirm the structure.
-
Synthesis and Reaction Pathways
4-Hydroxy-2-methylquinoline is commonly synthesized via the Conrad-Limpach reaction. This involves the condensation of an aniline with an acetoacetic ester, followed by thermal cyclization.
Caption: Conrad-Limpach synthesis workflow.
Protocol: Conrad-Limpach Synthesis
-
Condensation: In a round-bottom flask, combine equimolar amounts of aniline and ethyl acetoacetate. A catalytic amount of acid (e.g., acetic acid) can be added.
-
Heating: Heat the mixture gently (e.g., 100-120 °C) for 1-2 hours. Water produced during the reaction can be removed with a Dean-Stark trap.
-
Cyclization: Transfer the resulting crude β-anilinocrotonate intermediate to a high-boiling point solvent (e.g., Dowtherm A). Heat the mixture to approximately 250 °C for 30-60 minutes.
-
Isolation: Cool the reaction mixture. The product will often precipitate. Collect the solid by filtration.
-
Purification: Wash the crude product with a suitable solvent (e.g., ethanol or diethyl ether) to remove impurities. Recrystallization from ethanol or a similar solvent can be performed for further purification.
Microwave-assisted synthesis using catalysts like bismuth chloride (BiCl₃) has also been developed as a greener and more efficient alternative to traditional heating methods.[8]
Reactivity and Applications in Drug Development
The utility of 4-hydroxy-2-methylquinoline lies in its role as a versatile intermediate for synthesizing a wide range of medicinally important compounds.[5][9] Its functional groups provide multiple sites for chemical modification.
Caption: Role as a key synthetic intermediate.
Key Applications:
-
Antitubercular Agents: It serves as a precursor for 2-(quinolin-4-yloxy)acetamides, which have shown potency against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[9]
-
Alzheimer's Disease Therapeutics: The scaffold is used to create 2-arylethenylquinoline derivatives, which are being investigated as multifunctional agents for treating Alzheimer's disease.[5][9]
-
Antibacterial Agents: It is a starting material for 1,10-diethoxy-1H-pyrano[4,3-b]quinolones, a class of antibacterial compounds.[5][9]
-
PDE10A Inhibitors: The molecule is used in the synthesis of phenylimidazole-pyrazolo[1,5-c]quinazolines, which act as potent inhibitors of phosphodiesterase 10A (PDE10A), a target for neurological and psychiatric disorders.[5][9]
-
Anticancer Research: Derivatives of 4-hydroxyquinoline have been explored for their cytotoxic effects, with some showing selective toxicity towards multi-drug resistant cancer cells.[10]
-
Mannich Reaction: The active hydrogen at the C3 position makes it a suitable substrate for the Mannich reaction, allowing for the introduction of aminomethyl groups to generate novel bioactive molecules.[10]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling 4-Hydroxy-2-methylquinoline.
Table 2: GHS Hazard Information
| Hazard Class | Statement | Source(s) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [3][6][11] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [3][6][11] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [3][6][11] |
Handling and Storage Protocol:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.[1] A dust mask (type N95 or equivalent) is recommended when handling the powder.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place.[6] Keep it away from oxidizing agents.[6]
Conclusion
4-Hydroxy-2-methylquinoline is more than a simple chemical; it is a foundational scaffold with significant potential in drug discovery and materials science. Its straightforward synthesis, well-defined properties, and versatile reactivity make it an invaluable tool for researchers. A thorough understanding of its tautomerism, spectroscopic characteristics, and reaction pathways is essential for leveraging its full potential in the development of novel therapeutic agents and functional materials.
References
-
The Good Scents Company. (n.d.). 4-hydroxy-2-methyl quinoline, 607-67-0. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Quinolinol, 2-methyl- (CAS 607-67-0). Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxyquinoline. Retrieved from [Link]
- El-Malah, A. A., et al. (2023).
-
PubChem. (n.d.). 2-Methylquinolin-4-ol. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 4-Hydroxy-2-methylquinoline, 98+%. Retrieved from [Link]
- Kiss, R., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules.
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